p-Butoxystyrene

Nitroxide-mediated polymerization Block copolymer synthesis Poly(p-tert-butoxystyrene)

Procure when direct PVP synthesis fails due to phenolic inhibition. This protected monomer enables clean radical, cationic, or anionic polymerization to yield a precursor for acidolytic conversion to poly(4-vinylphenol). Key quantitative outcomes: - NMP at 125°C yields low-PDI homopolymers and PBOS-b-PS block copolymers for self-assembled nanostructures. - Living cationic polymerization with HI/ZnI₂ achieves Mw/Mn < 1.1 and quantitative end-group functionalization. - Patented KrF photoresist formulations using its copolymers resolve ≤0.20 µm patterns without top-edge rounding.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B8649108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Butoxystyrene
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C=C
InChIInChI=1S/C12H16O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h4,6-9H,2-3,5,10H2,1H3
InChIKeyFVLTXCPGQRZFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-tert-Butoxystyrene Baseline Procurement Profile


p-tert-Butoxystyrene (CAS 95418-58-9, also designated p-t-butoxystyrene or PTBS) is a para-alkoxy-substituted styrene monomer with the molecular formula C12H16O and molecular weight 176.25 g/mol [1]. It exists as a colorless to almost colorless clear liquid with density 0.936 g/mL at 25°C, melting point −38°C, boiling point 72–73°C at 0.1 mmHg, and refractive index n20/D = 1.524 [2]. The tert-butoxy substituent confers electron-donating character that enables polymerization via radical, cationic, and anionic mechanisms [3]. Its primary strategic value in procurement lies in its role as a protected monomer precursor to poly(4-vinylphenol) (PVP), a polymer critical to advanced photoresist formulations, epoxy-curing agents, and adhesives [3].

p-tert-Butoxystyrene Substitution Justification


Alkoxy-substituted styrenes share electron-donating para-substituents that enable polymerization via multiple mechanisms, yet their functional outcomes diverge sharply in application-critical contexts. The key differentiator among p-alkoxystyrenes is the lability of the ether linkage under acidic conditions, which governs whether and how rapidly the polymer can be converted to poly(4-vinylphenol) (PVP) [1]. p-Methoxystyrene (PMOS), the most widely studied alkoxy styrene, requires harsh demethylation conditions that are incompatible with many acid-labile functional groups in resist formulations [1]. p-Ethoxystyrene and p-propoxystyrene occupy intermediate positions with limited commercial traction and sparse peer-reviewed performance data. p-Acetoxystyrene (PACS) offers an alternative deprotection route but via ester hydrolysis rather than ether cleavage, introducing different kinetics and byproduct profiles. These mechanistic distinctions mean that substitution without quantitative head-to-head validation of deprotection kinetics, polymerization control, and resist performance risks formulation failure in precision lithography applications.

p-tert-Butoxystyrene Differentiation Evidence


Nitroxide-Mediated Polymerization Control

p-tert-Butoxystyrene (BOS) undergoes nitroxide-controlled free radical polymerization in bulk at 125°C initiated with BS-TEMPO adduct to produce poly(p-tert-butoxystyrene) (PBOS) with narrow molecular weight distribution [1]. Critically, the polymerization rate is independent of initiator concentration and equal to the thermal polymerization rate — a kinetic signature that distinguishes BOS from many other styrenic monomers in controlled radical polymerization systems [1]. This living character enables synthesis of well-defined PBOS-b-PS block copolymers, which upon acidolysis yield PVP-b-PS copolymers that self-assemble into lamellar and cylindrical microdomain morphologies depending on copolymer composition [1].

Nitroxide-mediated polymerization Block copolymer synthesis Poly(p-tert-butoxystyrene)

Living Cationic Polymerization Precision

p-tert-Butoxystyrene (tBOS) undergoes living cationic polymerization using HI/ZnI2 initiating system to produce polymers with controlled molecular weights and exceptionally narrow molecular weight distributions (Mw/Mn < 1.1) [1]. The number-average degree of polymerization precisely follows the feed ratio (DPn = [tBOS]0/[initiator]0), and end-functionalities approach unity [1]. End-functionalized polymers bearing acetoxy, ethyl malonate, or methacryloxy groups were synthesized, with the end groups convertible to carboxy and hydroxy functions [1].

Living cationic polymerization End-functionalized polymers Molecular weight control

Copolymer Reactivity Ratios with Styrene

Free radical copolymerization of 4-tert-butoxystyrene (tBS) with styrene (S) yields statistical copolymers with determined reactivity ratios rtBS = 0.97 and rS = 1.12 using the Kelen-Tüdos method [1]. These values indicate that tBS and styrene exhibit near-ideal random copolymerization behavior, with styrene showing slightly higher relative reactivity toward its own monomer. This quantitative reactivity profile enables predictable incorporation of the protected PVP precursor unit along copolymer chains.

Copolymerization kinetics Reactivity ratios Gradient copolymers

Acid-Catalyzed Deprotection to Poly(vinylphenol)

The defining functional differentiation of p-tert-butoxystyrene is its capacity for acid-catalyzed deprotection of the tert-butoxy group to yield poly(4-vinylphenol) (PVP) [1][2]. This transformation is central to chemically amplified photoresist systems: the acid generated upon exposure catalyzes cleavage of the tert-butyl group, converting the hydrophobic poly(tBOS) to alkali-soluble PVP in exposed regions, thereby enabling pattern development [3]. The tert-butoxy protecting group offers a balanced deprotection profile — sufficiently labile under acid catalysis for high-sensitivity resist response, yet thermally stable enough to prevent premature deprotection during pre-bake and post-exposure bake steps in deep-UV lithography [3].

Deprotection kinetics Poly(4-vinylphenol) Chemically amplified resists

Rectangular Resist Profile Patterning

Patented radiation-sensitive resin compositions incorporating copolymers of p-hydroxystyrene and p-t-butoxystyrene as the matrix resin produce rectangular resist patterns at design dimensions of approximately 0.20 μm while preventing top-edge rounding, a critical defect in microprocessing [1]. The composition, which further includes a photoacid generator and a quaternary ammonium salt compound, exhibits high sensitivity to deep ultraviolet radiation, X-rays, and charged particle rays [1]. A separate patent discloses resist compositions using p-butoxystyrene/t-butylacrylate or p-butoxystyrene/maleic anhydride copolymers as dissolution inhibitors, effective for precise fine patterning with KrF excimer laser exposure [2].

Deep-UV lithography Chemically amplified resist Rectangular resist profile

Comparative Physical Property Data Gap

A systematic search of primary research literature, patents, and authoritative databases reveals a notable absence of direct, quantitative comparative data for p-tert-butoxystyrene versus its closest alkoxy styrene homologs (p-methoxystyrene, p-ethoxystyrene, p-propoxystyrene) in critical property dimensions such as dielectric constant, glass transition temperature of homopolymers, thermal decomposition onset, and refractive index [1][2]. While individual data points exist — density 0.936 g/mL at 25°C, melting point −38°C, boiling point 72–73°C at 0.1 mmHg, refractive index n20/D = 1.524 — parallel data for p-methoxystyrene (density 0.99 g/mL, mp −28°C, bp 89–90°C at 0.7 mmHg, n20/D = 1.562) are not accompanied by head-to-head polymer property comparisons under standardized conditions [2].

Data limitations Comparative properties Alkoxy styrene series

p-tert-Butoxystyrene Application Scenarios


PVP-Containing Block Copolymer Synthesis

Procure p-tert-butoxystyrene when the application requires nitroxide-mediated polymerization (NMP) to produce low-polydispersity poly(p-tert-butoxystyrene) homopolymers or PBOS-b-PS block copolymers. The living polymerization behavior at 125°C with BS-TEMPO initiator [1] enables precise molecular weight control and narrow dispersity. Subsequent acidolysis yields well-defined PVP-containing block copolymers that self-assemble into lamellar or cylindrical morphologies — a capability documented for p-tert-butoxystyrene but not established for p-methoxystyrene or other alkoxy styrenes under identical NMP conditions.

End-Functional Precision Polymers via Living Cationic Polymerization

Procure p-tert-butoxystyrene for living cationic polymerization systems using HI/ZnI2 initiating systems, where the monomer yields polymers with Mw/Mn < 1.1 and DPn precisely controlled by the [monomer]/[initiator] feed ratio [1]. The ability to introduce acetoxy, ethyl malonate, or methacryloxy end groups with near-quantitative functionality, and subsequently convert these to carboxy or hydroxy termini, provides a functional precision that is quantitatively documented only for p-tert-butoxystyrene among the p-alkoxystyrene series in peer-reviewed literature [1].

Chemically Amplified Deep-UV Photoresists

Procure p-tert-butoxystyrene for incorporation into copolymers used in chemically amplified deep-UV photoresists. Patented formulations employing p-hydroxystyrene/p-t-butoxystyrene copolymers achieve rectangular resist patterns at ~0.20 μm design rules while preventing top-edge rounding defects [1]. The monomer's tert-butoxy protecting group undergoes acid-catalyzed cleavage to generate alkali-soluble PVP in exposed regions, the fundamental mechanism enabling chemically amplified resist function at KrF excimer laser wavelengths [2]. This application scenario is supported by multiple granted patents specifically citing p-butoxystyrene-containing copolymers as enabling components [1][2].

Mild Deprotection PVP Precursor

Procure p-tert-butoxystyrene when the end application requires poly(4-vinylphenol) (PVP) but direct polymerization of 4-hydroxystyrene is undesirable due to phenolic inhibition of polymerization or incompatibility with subsequent processing. p-tert-Butoxystyrene polymerizes cleanly via radical, cationic, or anionic mechanisms to yield the protected precursor, which can be deprotected under mild acid conditions [1]. This protected monomer strategy is quantitatively validated by the living polymerization data showing controlled molecular weight and narrow dispersity [1][2] — characteristics that direct polymerization of PVP cannot achieve due to chain transfer and termination issues associated with the free phenolic group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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